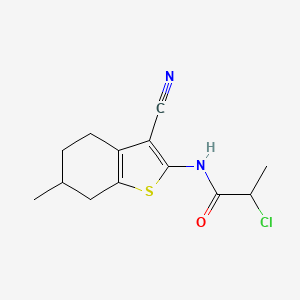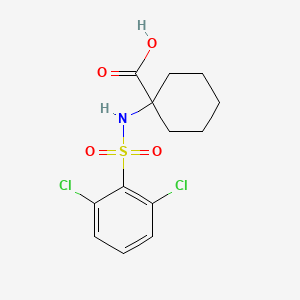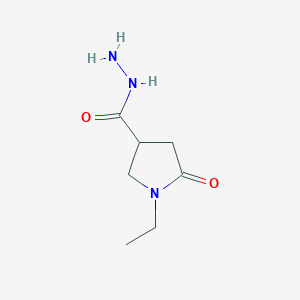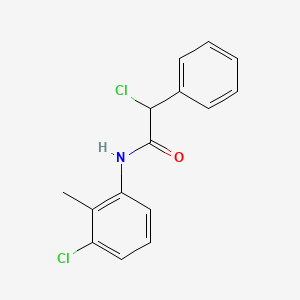![molecular formula C11H18N2 B1386239 2-[(ethylamino)methyl]-N,N-dimethylaniline CAS No. 1095231-83-6](/img/structure/B1386239.png)
2-[(ethylamino)methyl]-N,N-dimethylaniline
Vue d'ensemble
Description
2-[(ethylamino)methyl]-N,N-dimethylaniline: is a versatile chemical compound used in various scientific research fields. It is known for its unique properties and reactivity, making it valuable in drug discovery, organic synthesis, and chemical biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(ethylamino)methyl]-N,N-dimethylaniline typically involves the reaction of dimethylamine with benzyl chloride, followed by the addition of ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(ethylamino)methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted amines
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 2-[(ethylamino)methyl]-N,N-dimethylaniline is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of fluorescent probes and labeling agents due to its ability to interact with biological molecules.
Medicine: In drug discovery, this compound is used as a precursor for the synthesis of potential therapeutic agents. Its unique structure allows for the exploration of new drug candidates.
Industry: The compound finds applications in the production of specialty chemicals and intermediates used in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(ethylamino)methyl]-N,N-dimethylaniline involves its interaction with molecular targets through its dimethylamino and ethylamine groups. These interactions can lead to the formation of stable complexes with target molecules, influencing their activity and function. The pathways involved include nucleophilic substitution and coordination with metal ions.
Comparaison Avec Des Composés Similaires
N,N-Dimethylaniline: Similar in structure but lacks the ethylamine group.
Benzylamine: Contains the benzyl group but lacks the dimethylamino group.
N,N-Diethylaniline: Similar but with ethyl groups instead of methyl groups.
Uniqueness: 2-[(ethylamino)methyl]-N,N-dimethylaniline is unique due to the presence of both dimethylamino and ethylamine groups, which confer distinct reactivity and interaction profiles compared to similar compounds .
Propriétés
IUPAC Name |
2-(ethylaminomethyl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-12-9-10-7-5-6-8-11(10)13(2)3/h5-8,12H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFPQTKNDUIHRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1386164.png)



![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386168.png)




